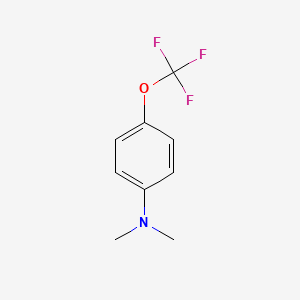
1-Dimethylamino-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dimethylamino-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a dimethylamino group and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated benzene derivative, undergoes substitution with a trifluoromethoxy group under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Analyse Chemischer Reaktionen
1-Dimethylamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Dimethylamino-4-(trifluoromethoxy)benzene has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms at the molecular level.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Dimethylamino-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties . These interactions can affect various pathways and processes, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
1-Dimethylamino-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Dimethylamino-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Dimethylamino-4-(methoxy)benzene: Contains a methoxy group instead of a trifluoromethoxy group.
1-Dimethylamino-4-(fluoromethoxy)benzene: Features a fluoromethoxy group, providing different electronic and steric properties.
The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C9H10F3NO |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-13(2)7-3-5-8(6-4-7)14-9(10,11)12/h3-6H,1-2H3 |
InChI-Schlüssel |
OAFMIKGHGPLLIL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















